Pyridazine, 3-chloro-6-(2-propen-1-yloxy)-
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Overview
Description
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the 3-position and a 2-propen-1-yloxy group at the 6-position. Pyridazine derivatives are known for their unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine derivatives typically involves cyclization reactions. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which yields 1,6-dihydropyridazines that can be efficiently converted to pyridazines in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of pyridazine derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts, such as copper or palladium, and optimized reaction conditions, including temperature and solvent choice, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace the chlorine atom or the 2-propen-1-yloxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazines .
Scientific Research Applications
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Industry: They are used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pyridazine, 3-chloro-6-(2-propen-1-yloxy)- involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality at the 3-position.
Uniqueness
Pyridazine, 3-chloro-6-(2-propen-1-yloxy)- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for targeted applications in drug discovery and material science .
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-6-prop-2-enoxypyridazine |
InChI |
InChI=1S/C7H7ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h2-4H,1,5H2 |
InChI Key |
DZCNOGWGVRNPLX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
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